molecular formula C9H10N4 B3332549 2-Methylquinazoline-4,6-diamine CAS No. 90558-57-9

2-Methylquinazoline-4,6-diamine

Cat. No. B3332549
CAS RN: 90558-57-9
M. Wt: 174.20 g/mol
InChI Key: IVJNVMJPCBIFTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2-Methylquinazoline-4,6-diamine were not found, there are studies on the synthesis of related quinazoline derivatives. For instance, a study reported the design and synthesis of 35 novel 2,4,6-trisubstituted quinazoline derivatives . Another study reported the synthesis of 2,4,6-trisubstituted quinazoline derivatives containing acrylamide structure .


Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The molecular formula of 2-Methylquinazoline-4,6-diamine is C9H10N4.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylquinazoline-4,6-diamine were not found, there are studies on the chemical reactions of related quinazoline derivatives. For instance, a study reported the oxidation of p-PDA and the reaction between p-PDA and MnO2 nanowires .


Physical And Chemical Properties Analysis

2-Methylquinazoline-4,6-diamine is an organic compound with a molecular formula of C9H10N4 and a molecular weight of 174.20 g/mol. More specific physical and chemical properties were not found in the search results.

Future Directions

Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . This suggests that 2-Methylquinazoline-4,6-diamine and related compounds could have potential future applications in medicinal chemistry.

properties

IUPAC Name

2-methylquinazoline-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,10H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJNVMJPCBIFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717619
Record name 2-Methylquinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinazoline-4,6-diamine

CAS RN

90558-57-9
Record name 2-Methylquinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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